molecular formula C9H11ClN2O2 B1271904 Benzodioxan-2-carboxamidine hydrochloride CAS No. 85084-36-2

Benzodioxan-2-carboxamidine hydrochloride

Cat. No.: B1271904
CAS No.: 85084-36-2
M. Wt: 214.65 g/mol
InChI Key: DIKAJUNTROULED-UHFFFAOYSA-N
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Description

Benzodioxan-2-carboxamidine hydrochloride is an organic compound with the empirical formula C9H11ClN2O2 and a molecular weight of 214.65 . It is known for its unique chemical structure, which includes a benzodioxane ring fused with a carboxamidine group.

Biochemical Analysis

Biochemical Properties

Benzodioxan-2-carboxamidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitric oxide synthase, where this compound acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, this compound interacts with proteins involved in the regulation of oxidative stress, thereby influencing cellular redox states .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to stress and damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide. This binding interaction is facilitated by the carboxamidine group of this compound, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, this compound can modulate the activity of other enzymes involved in oxidative stress regulation, further influencing cellular redox states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under refrigerated conditions, but it may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nitric oxide production and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits nitric oxide production. At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and energy production. These interactions highlight the importance of this compound in regulating cellular metabolism and maintaining redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical effects, as it enables this compound to interact with target enzymes and proteins effectively .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress regulation. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its effective interaction with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzodioxan-2-carboxamidine hydrochloride typically involves the reaction of benzodioxane derivatives with cyanamide under acidic conditions to form the carboxamidine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzodioxan-2-carboxamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can introduce various functional groups into the benzodioxane ring .

Scientific Research Applications

Benzodioxan-2-carboxamidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzodioxane: The parent compound without the carboxamidine group.

    Benzodioxan-2-carboxamide: A related compound with a carboxamide group instead of carboxamidine.

    Benzodioxan-2-carboxylic acid: Another derivative with a carboxylic acid group.

Uniqueness: Benzodioxan-2-carboxamidine hydrochloride is unique due to the presence of the carboxamidine group, which imparts distinct chemical and biological properties.

Biological Activity

Benzodioxan-2-carboxamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo efficacy, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzodioxane core structure, which is known for its diverse pharmacological properties. The presence of the carboxamidine moiety enhances its biological activity by potentially interacting with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzodioxan derivatives, particularly against resistant strains of bacteria:

  • Targeting FtsZ Protein : Research indicates that benzodioxan derivatives can inhibit the FtsZ protein, which is crucial for bacterial cell division. Compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant Staphylococcus aureus and mutated Escherichia coli strains .
  • Mechanism of Action : The interaction with FtsZ stabilizes its polymers, leading to disruption in bacterial cell division. This mechanism correlates well with the compounds' ability to kill efflux-defective E. coli cells, suggesting that these derivatives can overcome common resistance mechanisms .

Table 1: Antimicrobial Activity of Benzodioxan Derivatives

CompoundTarget BacteriaMIC (µg/mL)Mechanism of Action
Benzodioxan-2MRSA0.25FtsZ inhibition
Benzodioxan-3E. coli (mutant)0.5Polymer stabilization
Benzodioxan-4MSSA0.1FtsZ polymer hyperstabilization

Anticancer Activity

The anticancer potential of benzodioxan derivatives has also been explored:

  • In Vitro Studies : Compounds have demonstrated cytotoxic effects against various cancer cell lines, showing IC50 values ranging from 26 to 65 µM. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • In Vivo Efficacy : In animal models, such as streptozotocin-induced diabetic mice, some benzodioxan derivatives significantly reduced blood glucose levels, indicating potential therapeutic applications beyond cancer .

Table 2: Anticancer Activity of Benzodioxan Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index
IIaA549 (Lung)26>150 (normal cells)
IIcHeLa (Cervical)35>150 (normal cells)
IIdMCF7 (Breast)65>150 (normal cells)

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the benzodioxane scaffold influence biological activity:

  • Substituent Effects : Substitutions at specific positions on the benzodioxane ring significantly affect both antibacterial and anticancer activities. For instance, the introduction of hydrophobic groups has been correlated with increased potency against bacterial targets .
  • Role of Functional Groups : The presence of functional groups such as amides has been shown to enhance binding affinity to target proteins involved in cellular processes like division and apoptosis.

Case Studies

  • Antimicrobial Resistance : A study demonstrated that certain benzodioxan derivatives effectively inhibited resistant bacterial strains by targeting FtsZ, showcasing their potential as novel antibiotics in an era increasingly challenged by antimicrobial resistance .
  • Cancer Therapeutics : Another investigation reported that a specific derivative not only inhibited tumor growth in vitro but also exhibited promising results in vivo by significantly lowering blood glucose levels in diabetic mice, suggesting dual therapeutic potential for managing diabetes and cancer .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8;/h1-4,8H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKAJUNTROULED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372056
Record name Benzodioxan-2-carboxamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85084-36-2
Record name Benzodioxan-2-carboxamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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